H3B-6545

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

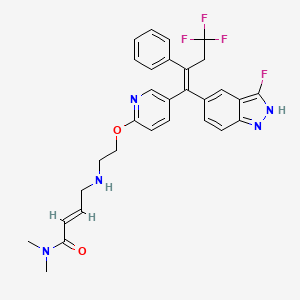

H3B-6545 is a first-in-class, orally available Selective ERα Covalent Antagonist (SERCA) that inactivates both wild-type and mutant ERα . It has been developed for the potential treatment of metastatic ER-positive, HER2-negative breast cancer .

Synthesis Analysis

H3B-6545 was developed using structure-based drug design approaches . Biophysical and biochemical analyses confirm the long residence time achieved by covalent binding .Molecular Structure Analysis

The chemical formula of H3B-6545 is C30H29F4N5O2. It has an exact mass of 567.23 and a molecular weight of 567.589 .Chemical Reactions Analysis

H3B-6545 inactivates both wild-type and mutant ERα by irreversibly engaging cysteine-530 . It maintains potency even in the context of ERα C530 mutations .Physical And Chemical Properties Analysis

H3B-6545 is a highly selective small molecule that potently antagonizes wild-type and mutant ERα in biochemical and cell-based assays . It has a terminal elimination half-life of 2.4 h in rats and 4.0 h in monkeys .科学的研究の応用

Nonclinical Pharmacokinetics and In Vitro Metabolism

- Study Focus: Investigated the pharmacokinetics and metabolism of H3B-6545 in rat and monkey models. It highlighted the compound's terminal elimination half-life, bioavailability, plasma protein binding, and metabolic pathways, underscoring its potential as a breast cancer treatment (Rioux et al., 2018).

Metabolites Characterization Using Mass Spectrometry

- Study Focus: Characterized the metabolites of H3B-6545 in vitro and in vivo. This study identified 11 metabolites, including a glutathione adduct, providing crucial insights into the drug's metabolic pathways, which are important for understanding its mechanism of action (Zhang et al., 2019).

Relative Bioavailability in Different Formulations

- Study Focus: Explored the relative bioavailability of H3B-6545 in tablet versus capsule forms and its interaction with pantoprazole, a proton pump inhibitor. This study provides insights into the pharmacokinetics of H3B-6545, which is crucial for optimizing its clinical use (Xiao et al., 2021).

Pharmacokinetics and Metabolism in Dog Plasma

- Study Focus: Focused on developing an assay for determining H3B-6545 in dog plasma, contributing to a better understanding of the drug's pharmacokinetics and metabolism in this model, which is essential for drug development (Ge et al., 2019).

Clinical Trials in Breast Cancer Treatment

- Study Focus: Detailed phase I dose escalation of H3B-6545 in women with ER-positive, HER2-negative breast cancer. This study offers insights into the safety, pharmacokinetics, pharmacodynamics, and early signs of anti-tumor activity of H3B-6545 in clinical settings (Hamilton et al., 2019).

Discovery and Development

- Study Focus: Described the discovery and development of H3B-6545, highlighting its unique mode of inhibition and potency against both wild-type and mutant ERα in biochemical and cell-based assays. This research provides foundational knowledge about the drug's properties and potential therapeutic applications (Smith et al., 2017).

Combination Therapy Studies

- Study Focus: Investigated H3B-6545 in combination with palbociclib in women with metastatic ER+, HER2- breast cancer. This study provides evidence of the drug's potential in combination therapies and its safety profile (Johnston et al., 2022).

ctDNA Monitoring in Clinical Trials

- Study Focus: Explored the characterization and monitoring of ctDNA in a phase I study of H3B-6545, demonstrating the relevance of ctDNA as a tool for monitoring the efficacy of the treatment (Rimkunas et al., 2019).

Preclinical Activity in Therapy-Resistant Breast Cancer

- Study Focus: Highlighted the preclinical activity of H3B-6545 in therapy-resistant breast cancer, supporting its development for the potential treatment of endocrine therapy–resistant ERα+ breast cancer (Furman et al., 2022).

作用機序

将来の方向性

The compelling preclinical activity of H3B-6545 supports its further development for the potential treatment of endocrine therapy–resistant ERα + breast cancer harboring wild-type or mutant ESR1 . Ongoing clinical studies are evaluating its potential to address current unmet medical needs in breast cancer either as a single agent or in combination with therapies such as palbociclib .

特性

IUPAC Name |

(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F4N5O2/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38)/b9-6+,28-24- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFTZIJTXCHJNE-HMOQVRKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C=C/CNCCOC1=NC=C(C=C1)/C(=C(/CC(F)(F)F)\C2=CC=CC=C2)/C3=CC4=C(NN=C4C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F4N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)

![Tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate](/img/structure/B607842.png)

![2-[(1-Benzyl-1h-Pyrazol-4-Yl)oxy]pyrido[3,4-D]pyrimidin-4(3h)-One](/img/structure/B607843.png)

![Benzamide, 2,6-difluoro-N-[1-[(2-phenoxyphenyl)methyl]-1H-pyrazol-3-yl]-](/img/structure/B607847.png)

![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)